molecular formula C20H20ClN3O2 B7697144 N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide

N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide

Cat. No. B7697144
M. Wt: 369.8 g/mol
InChI Key: MOGGNCLWMNMRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs and therapies.

Scientific Research Applications

N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide has shown potential applications in various scientific research fields. This compound has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and may have the potential to be developed into a new drug. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research on N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide. One area of research could focus on the development of new drugs based on this compound. Another area of research could investigate the potential of this compound as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its effects on different physiological systems.

Synthesis Methods

The synthesis of N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-1,2,4-oxadiazole. This intermediate is then reacted with benzyl bromide and N-methylbutanamide in the presence of a base to yield the final product.

properties

IUPAC Name

N-benzyl-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-24(14-15-6-3-2-4-7-15)19(25)9-5-8-18-22-20(23-26-18)16-10-12-17(21)13-11-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGGNCLWMNMRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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